(5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16306612
Molecular Formula: C25H29NO3S2
Molecular Weight: 455.6 g/mol
* For research use only. Not for human or veterinary use.
![(5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one -](/images/structure/VC16306612.png)
Specification
Molecular Formula | C25H29NO3S2 |
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Molecular Weight | 455.6 g/mol |
IUPAC Name | (5Z)-3-(2-methoxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C25H29NO3S2/c1-3-4-5-6-7-10-17-29-20-15-13-19(14-16-20)18-23-24(27)26(25(30)31-23)21-11-8-9-12-22(21)28-2/h8-9,11-16,18H,3-7,10,17H2,1-2H3/b23-18- |
Standard InChI Key | NPAWJZVFMDWZTP-NKFKGCMQSA-N |
Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC |
Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one delineates its core structure:
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A thiazolidin-4-one backbone (a five-membered ring containing sulfur and nitrogen).
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A 2-thioxo group at position 2.
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A 2-methoxyphenyl substituent at position 3.
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A 4-(octyloxy)benzylidene moiety at position 5, with a Z-configured double bond.
The molecular formula is C₂₆H₃₁NO₃S₂, yielding a molecular weight of 469.7 g/mol.
Structural Characterization
Key structural features include:
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Benzylidene linkage: The 4-(octyloxy)benzylidene group introduces planarity and hydrophobic character, enhancing membrane permeability.
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Methoxy and octyloxy substituents: These electron-donating groups influence electronic distribution and intermolecular interactions, potentially modulating biological activity .
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Thioxo group: The sulfur atom at position 2 participates in hydrogen bonding and metal coordination, critical for enzyme inhibition.
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous thiazolidinones are typically prepared via:
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Knoevenagel condensation: Reaction of a thiazolidinone precursor with a substituted benzaldehyde (e.g., 4-octyloxybenzaldehyde) under basic conditions.
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Cyclocondensation: Formation of the thiazolidinone ring from thiourea derivatives and α-halo esters .
Key synthetic challenges include maintaining the Z-configuration of the benzylidene double bond and optimizing yields of the methoxyphenyl-substituted intermediate.
Physicochemical Profile
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 469.7 g/mol | |
XLogP3 | ~8.7 (estimated from analogs) | |
Rotatable Bonds | 10 | |
Hydrogen Bond Acceptors | 4 | |
Solubility | Low aqueous solubility; soluble in DMSO, DMF |
The high XLogP3 value indicates strong lipophilicity, favoring blood-brain barrier penetration but complicating formulation for hydrophilic delivery .
Biological Activities and Mechanisms
Antimicrobial Activity
Thiazolidinones with benzylidene substituents exhibit broad-spectrum antimicrobial effects. For example:
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Staphylococcus aureus: MIC values of 8–32 µg/mL for analogs with alkoxy substituents.
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Escherichia coli: Enhanced activity with longer alkyl chains (e.g., octyloxy) .
The methoxy group may augment membrane disruption by increasing hydrophobic interactions with bacterial lipid bilayers.
Anti-Inflammatory Effects
Thiazolidinones suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by:
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Inhibiting NF-κB nuclear translocation.
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Modulating COX-2 expression (40–60% reduction at 10 µM).
Comparative Analysis with Structural Analogs
Compound | Substituent (Position 3) | IC₅₀ (Tyrosine Kinase) | logP |
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Target Compound | 2-methoxyphenyl | Pending | ~8.7 |
(5Z)-3-(2,3-dimethylphenyl) analog | 2,3-dimethylphenyl | 3.4 µM | 8.5 |
(5Z)-3-(2-methylphenyl) analog | 2-methylphenyl | 5.1 µM | 8.1 |
The 2-methoxyphenyl group is predicted to enhance hydrogen bonding capacity compared to methyl substituents, potentially improving target affinity .
Future Research Directions
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Stereoselective synthesis to control Z/E isomerism.
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Structure-Activity Relationship (SAR) studies varying alkoxy chain lengths.
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Nanoparticle encapsulation to address solubility limitations.
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